5-[Benzyl(methyl)amino]thianthren-5-ium iodide
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Overview
Description
5-[Benzyl(methyl)amino]thianthren-5-ium iodide is a chemical compound that belongs to the class of organothianthrenium salts. These compounds are characterized by the presence of a positively charged sulfur atom and a neutral sulfur atom. The unique structural characteristics and chemical behaviors of organothianthrenium salts make them attractive precursors for various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Benzyl(methyl)amino]thianthren-5-ium iodide typically involves the reaction of thianthrene with benzyl(methyl)amine in the presence of an iodinating agent. The reaction conditions often include:
Solvent: Commonly used solvents include acetonitrile or dichloromethane.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Reaction Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and reagents used.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
5-[Benzyl(methyl)amino]thianthren-5-ium iodide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to thianthrene derivatives.
Substitution: Nucleophilic substitution reactions can replace the iodide ion with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thianthrene derivatives, and various substituted thianthrenium salts.
Scientific Research Applications
5-[Benzyl(methyl)amino]thianthren-5-ium iodide has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of complex organic molecules through C–C and C–X bond formation.
Biology: The compound can be used in studies involving the modification of biological molecules.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5-[Benzyl(methyl)amino]thianthren-5-ium iodide involves its ability to participate in various chemical reactions due to the presence of the positively charged sulfur atom. This allows the compound to act as an electrophile, facilitating reactions with nucleophiles. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Similar Compounds
Thianthrene: A parent compound with similar structural features but lacking the benzyl(methyl)amino group.
Thianthrenium Salts: Other salts in this class with different substituents on the thianthrene ring.
Uniqueness
5-[Benzyl(methyl)amino]thianthren-5-ium iodide is unique due to the presence of the benzyl(methyl)amino group, which imparts distinct chemical properties and reactivity compared to other thianthrenium salts. This uniqueness makes it valuable for specific applications in organic synthesis and research.
Properties
CAS No. |
61558-88-1 |
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Molecular Formula |
C20H18INS2 |
Molecular Weight |
463.4 g/mol |
IUPAC Name |
N-benzyl-N-methylthianthren-5-ium-5-amine;iodide |
InChI |
InChI=1S/C20H18NS2.HI/c1-21(15-16-9-3-2-4-10-16)23-19-13-7-5-11-17(19)22-18-12-6-8-14-20(18)23;/h2-14H,15H2,1H3;1H/q+1;/p-1 |
InChI Key |
WFINGRVAVDDRGZ-UHFFFAOYSA-M |
Canonical SMILES |
CN(CC1=CC=CC=C1)[S+]2C3=CC=CC=C3SC4=CC=CC=C42.[I-] |
Origin of Product |
United States |
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